molecular formula C13H14BrN3O2S2 B4069554 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine

Cat. No. B4069554
M. Wt: 388.3 g/mol
InChI Key: WSODDEKYTDKRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as BTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTS is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to selectively inhibit the activity of the TRPM7 ion channel through binding to a specific site on the channel. The inhibition of TRPM7 by 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine leads to a decrease in calcium influx into cells, which affects various cellular processes. The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been studied extensively in scientific research.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to affect various biochemical and physiological processes, including calcium signaling, cell proliferation, migration, differentiation, and apoptosis. The inhibition of TRPM7 by 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to affect calcium signaling in cells, leading to changes in cellular processes. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has also been shown to affect cell proliferation and migration, which are important processes in cancer development and metastasis.

Advantages and Limitations for Lab Experiments

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has several advantages for use in laboratory experiments, including its high selectivity for TRPM7, its ability to inhibit TRPM7 in a reversible manner, and its low toxicity. However, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine also has limitations, including its relatively low potency compared to other TRPM7 inhibitors and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine, including the development of more potent TRPM7 inhibitors, the investigation of the effects of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine on cancer development and metastasis, and the exploration of the potential of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine as a treatment for neuropathic pain. Additionally, further studies on the mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine and its effects on cellular processes are needed to fully understand its potential applications in scientific research.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been used in various scientific research applications, including studies on the regulation of ion channels, the role of calcium signaling in cellular processes, and the effects of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine on the nervous system. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to selectively inhibit the activity of the transient receptor potential melastatin 7 (TRPM7) ion channel, which is involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of TRPM7 by 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to affect calcium signaling in cells, leading to changes in cellular processes. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has also been studied for its effects on the nervous system, including its potential as a treatment for neuropathic pain.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S2/c14-11-4-5-13(20-11)21(18,19)17-9-7-16(8-10-17)12-3-1-2-6-15-12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSODDEKYTDKRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.